N-(2,4-DIMETHYLPHENYL)-2-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE
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Overview
Description
N-(2,4-DIMETHYLPHENYL)-2-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYLPHENYL)-2-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline core, followed by the introduction of the sulfonyl and carboxamide groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and carboxylic acids. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHYLPHENYL)-2-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent for the treatment of diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHYLPHENYL)-2-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,4-DIMETHYLPHENYL)-2-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE include other isoquinoline derivatives with sulfonyl and carboxamide groups. Examples include:
- N-(2,4-dimethylphenyl)-2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
- N-(2,4-dimethylphenyl)-2-[(4-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenyl group. This structural feature may confer unique biological activities and properties compared to other similar compounds.
Properties
Molecular Formula |
C24H23FN2O3S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C24H23FN2O3S/c1-16-7-12-22(17(2)13-16)26-24(28)23-14-18-5-3-4-6-19(18)15-27(23)31(29,30)21-10-8-20(25)9-11-21/h3-13,23H,14-15H2,1-2H3,(H,26,28) |
InChI Key |
IZRHWUMULNLSRG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC=C(C=C4)F)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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